1-(2-nitrobenzyl)-1H-pyrrole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

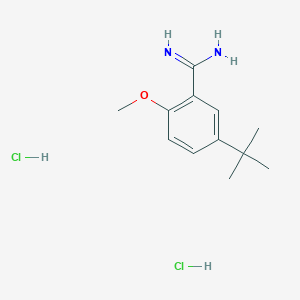

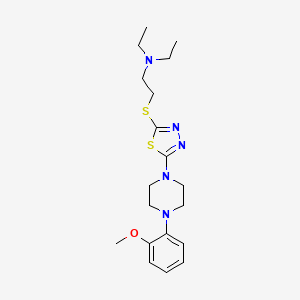

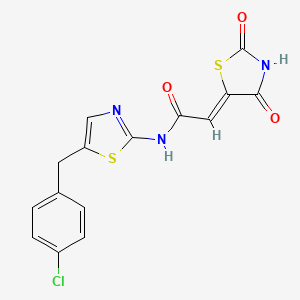

“1-(2-nitrobenzyl)-1H-pyrrole-2-carbonitrile” is a complex organic compound that contains a pyrrole ring, a nitrobenzyl group, and a carbonitrile group . The nitrobenzyl group is known to have photochemical properties and is often used as a photoremovable protecting group . The pyrrole ring is a heterocyclic aromatic organic compound, and the carbonitrile group contains a carbon-nitrogen triple bond .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, it might involve the reaction of 2-nitrobenzyl chloride with a suitable pyrrole derivative. The resulting compound could then undergo a reaction to introduce the carbonitrile group .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrrole ring, a nitrobenzyl group, and a carbonitrile group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis

The nitrobenzyl group in the molecule can undergo photochemical reactions . Upon irradiation, 2-nitrobenzyl alcohols have been found to form 2-nitroso hydrates by dual proton transfer . The pyrrole ring and the carbonitrile group can also participate in various chemical reactions, but the specifics would depend on the rest of the molecular structure .Scientific Research Applications

Electrochemical and Optical Properties

One notable application of derivatives similar to 1-(2-nitrobenzyl)-1H-pyrrole-2-carbonitrile is in the development of electrochromic and fluorescent materials. Researchers synthesized nitrobenzoyl pyrrole derivatives to study their optical and electrochemical properties. These materials demonstrated significant potential for use in electrochromic devices due to their color-changing abilities upon oxidation and reduction, alongside exhibiting fluorescence. Such properties make them suitable for applications in display technologies and as fluorescence markers in various analytical and biological contexts (Coelho et al., 2014).

Catalysis and Hydrogenation Reactions

Nitrobenzene derivatives, including those structurally related to this compound, have also been explored for their catalytic properties, particularly in the hydrogenation of nitro compounds. Bimetallic nano-clusters with nitrobenzene derivatives have shown excellent catalytic activity, offering a pathway to efficiently reduce nitro groups to amino groups. This reaction is critical in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes (Lu & Toshima, 2000).

Synthesis of Complex Heterocycles

Another significant application involves the synthesis of complex heterocyclic compounds. Derivatives of this compound have been utilized as precursors or intermediates in the synthesis of diverse heterocycles, which are core structures in many bioactive molecules. These synthetic strategies enable the construction of compounds with potential applications in drug discovery and material science. For instance, the development of pyrrolobenzo[b]thieno[1,4]diazepines from pyrrole derivatives highlights the versatility of these compounds in organic synthesis (El-Kashef et al., 2007).

Anticancer and Antimicrobial Activities

Research into the biological activities of pyrrole derivatives, including those structurally akin to this compound, has uncovered promising anticancer and antimicrobial potentials. Some derivatives have been synthesized and screened for their bioactivity, revealing compounds with significant anticancer activity against various human cancer cell lines. This indicates the potential of such compounds in the development of new therapeutic agents (Hadiyal et al., 2020).

Mechanism of Action

Target of action

Compounds like “1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile” often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and the biological system in which it is active .

Mode of action

The compound could interact with its targets through a variety of mechanisms, such as binding to a specific site on the target protein or enzyme, leading to a change in the target’s function .

Biochemical pathways

The compound could affect various biochemical pathways depending on its specific targets. For example, it could inhibit or activate certain enzymes, leading to changes in the production of specific molecules in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors such as its solubility, while its distribution could be affected by its size and charge .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling pathways to effects on cell growth or survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

The future research directions for “1-(2-nitrobenzyl)-1H-pyrrole-2-carbonitrile” could include exploring its potential uses in organic synthesis, given the reactivity of its functional groups . Its photochemical properties could make it useful in the development of new photoremovable protecting groups .

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(16)17/h1-7H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAASDMKGNSYXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (1-methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate](/img/structure/B2609630.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2609632.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2609634.png)

![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)

![1-(6-methyl-3-phenethyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2609642.png)

![N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2609643.png)